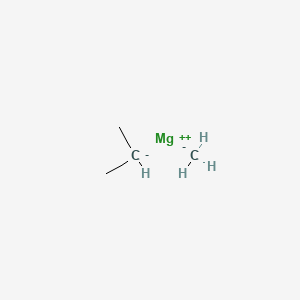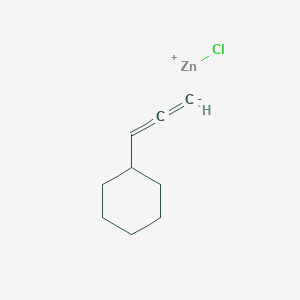![molecular formula C17H23NOSSi B14359821 ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol CAS No. 91379-48-5](/img/structure/B14359821.png)
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is a complex organosilicon compound It features a silanol group bonded to a diphenyl structure, with a sulfanyl group linked to a dimethylaminoethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol typically involves multiple steps:
Formation of the Dimethylaminoethyl Sulfanyl Intermediate: This step involves the reaction of dimethylaminoethanol with a suitable thiol reagent under controlled conditions.
Coupling with Diphenylsilanol: The intermediate is then reacted with diphenylsilanol in the presence of a catalyst to form the final compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The silanol group can engage in coupling reactions with other organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides or acyl chlorides.
Coupling: Catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the reagents used.
Coupling: Larger organosilicon frameworks.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is used as a precursor for synthesizing more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between organosilicon compounds and biological molecules. It may also serve as a model compound for investigating the biological activity of silanol-containing molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, while the dimethylamino and sulfanyl groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylaminoethyl methacrylate
- Dimethylaminoethyl acrylate
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is unique due to the presence of both silanol and sulfanyl groups in its structure
Eigenschaften
CAS-Nummer |
91379-48-5 |
|---|---|
Molekularformel |
C17H23NOSSi |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2-[[hydroxy(diphenyl)silyl]methylsulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H23NOSSi/c1-18(2)13-14-20-15-21(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,13-15H2,1-2H3 |
InChI-Schlüssel |
NUCURUXJFWQUQD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCSC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


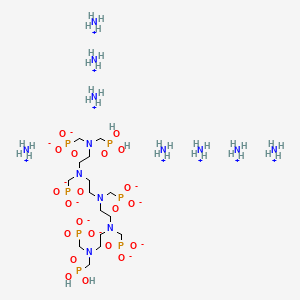
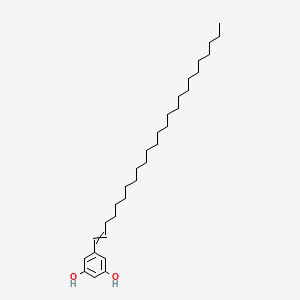
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
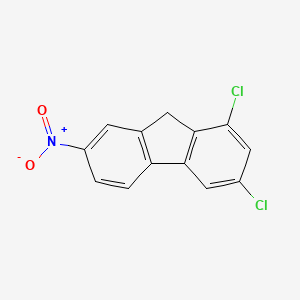
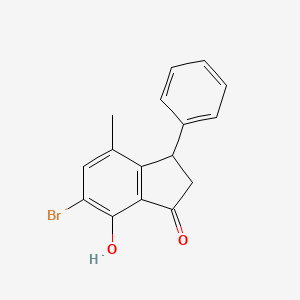

![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
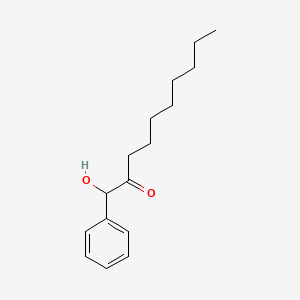
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
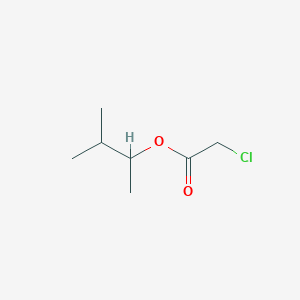
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
